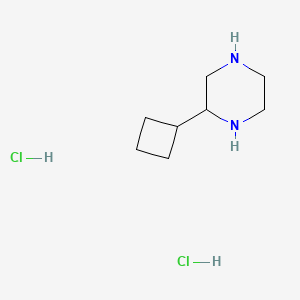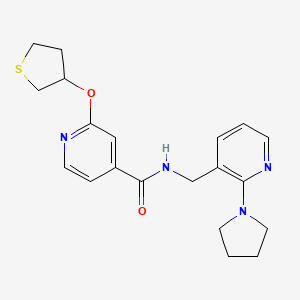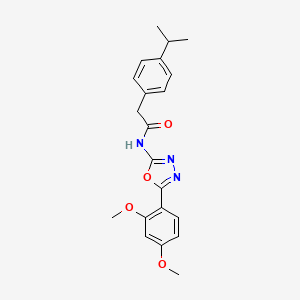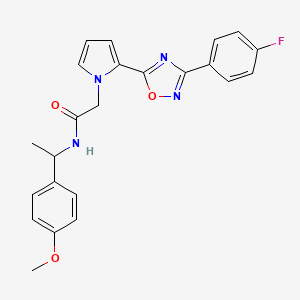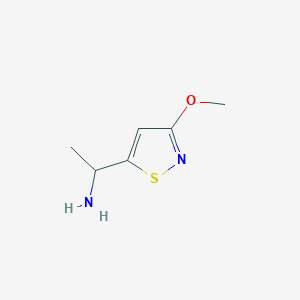![molecular formula C12H20N2O2 B2388791 N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide CAS No. 2125831-70-9](/img/structure/B2388791.png)
N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively inhibit the growth of cancer cells while sparing normal cells.
Mechanism of Action
N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Inhibition of RNA polymerase I transcription leads to a reduction in rRNA synthesis and ribosome biogenesis, ultimately resulting in the selective killing of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the expression of genes involved in DNA repair and cell survival. In addition, this compound has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that support tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide is its selectivity for cancer cells, which allows for targeted therapy and reduced toxicity to normal cells. However, its mechanism of action is complex and involves multiple pathways, which can make it difficult to study. In addition, this compound has a short half-life and requires continuous infusion, which can be challenging for in vivo experiments.
Future Directions
Future research on N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide should focus on its potential as a combination therapy with other anticancer agents. It may also be useful to investigate the role of this compound in the tumor microenvironment and its potential as an immunomodulatory agent. Finally, further studies on the pharmacokinetics and pharmacodynamics of this compound are needed to optimize its dosing and administration.
Synthesis Methods
The synthesis of N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide involves several steps, starting with the reaction of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with propylamine to form 2-propyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid. This compound is then reacted with cyanogen bromide to form N-propyl-4-cyanobenzamide, which is subsequently reacted with ethyl chloroformate to form this compound, or this compound.
Scientific Research Applications
N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit the growth of cancer cells, including those that are resistant to conventional chemotherapy. This compound has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
N-[(1S)-1-cyanoethyl]-2-propyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-4-11-7-10(5-6-16-11)12(15)14-9(2)8-13/h9-11H,3-7H2,1-2H3,(H,14,15)/t9-,10?,11?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYNFAGLRGTKBP-WHXUTIOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)NC(C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CC(CCO1)C(=O)N[C@@H](C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2388709.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2388711.png)
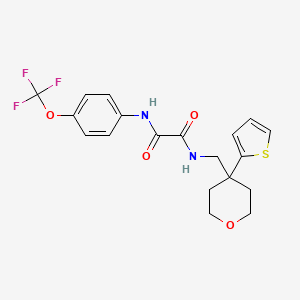
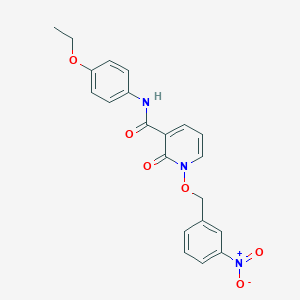

![4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2388717.png)
![1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2388719.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2388720.png)
